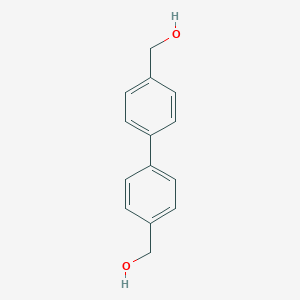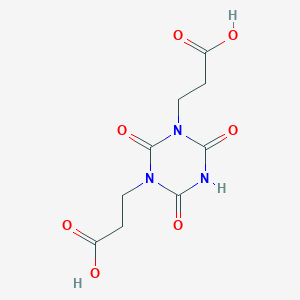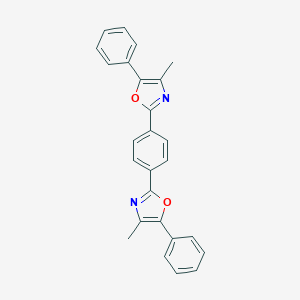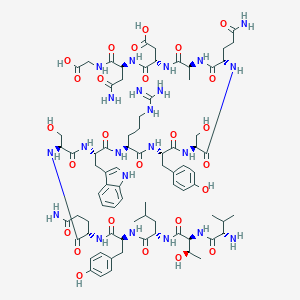
4,4'-Bis(hydroxymethyl)biphenyl
Descripción general
Descripción
4,4’-Bis(hydroxymethyl)biphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with each benzene ring bearing a hydroxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
4,4’-Bis(hydroxymethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
4,4’-Bis(hydroxymethyl)biphenyl is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the manufacturing of polymers , suggesting that its targets could be the monomers or the catalysts involved in the polymerization process.
Mode of Action
4,4’-Bis(hydroxymethyl)biphenyl is a bifunctional compound with two hydroxymethyl groups attached to the biphenyl core . These hydroxymethyl groups can participate in reactions with other compounds, such as during the formation of polymers . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s known that the compound is used in the polymerization process , which suggests that it may affect the pathways related to polymer synthesis and degradation.
Result of Action
Given its use in polymer synthesis , it’s likely that the compound plays a role in the formation of polymer structures, potentially affecting the physical and chemical properties of the resulting material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Bis(hydroxymethyl)biphenyl involves the reduction of 4,4’-biphenyldicarboxylic acid. This can be achieved using sodium borohydride in the presence of a Lewis acid and a suitable solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification through recrystallization .
Another method involves the reduction of 4,4’-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, and the product is purified by filtration and recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Bis(hydroxymethyl)biphenyl typically follows similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Bis(hydroxymethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form 4,4’-bis(methyl)biphenyl.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4,4’-Biphenyldicarboxylic acid.
Reduction: 4,4’-Bis(methyl)biphenyl.
Substitution: Various ethers and esters depending on the substituents used.
Comparación Con Compuestos Similares
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of hydroxymethyl groups.
4,4’-Dimethylbiphenyl: Similar structure but with methyl groups instead of hydroxymethyl groups.
4,4’-Biphenyldicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.
Uniqueness: 4,4’-Bis(hydroxymethyl)biphenyl is unique due to the presence of hydroxymethyl groups, which provide specific reactivity and functionality. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Propiedades
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-12-5 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?
A1: Several methods are described in the research for synthesizing this compound:
- Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].
Q2: What factors influence the yield and purity of this compound during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?
A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of this compound []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].
Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of this compound?
A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)


![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)

![(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B160563.png)







![tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-](/img/structure/B160580.png)
